1,8-Bis(chloromethyl)naphthalene
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,8-bis(chloromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOMVULADCTBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)C(=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345502 | |
| Record name | 1,8-Bis(chloromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-29-0 | |
| Record name | 1,8-Bis(chloromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,8 Bis Chloromethyl Naphthalene
Direct Chloromethylation of Naphthalene (B1677914)
The direct introduction of chloromethyl groups onto the naphthalene ring is a primary route for the synthesis of 1,8-bis(chloromethyl)naphthalene. This approach involves the reaction of naphthalene with a source of formaldehyde (B43269), such as paraformaldehyde or trioxane, and hydrogen chloride, often in the presence of a catalyst. researchgate.netphasetransfercatalysis.com The reaction's efficiency and the isomer distribution of the products are highly dependent on the catalytic system and reaction conditions.
Catalytic Approaches and Optimized Reaction Conditions
Various catalytic systems have been developed to enhance the yield and selectivity of the chloromethylation of naphthalene. These can be broadly categorized into acid-catalyzed methods and those employing phase transfer catalysis.
Lewis acids and strong protic acids are effective catalysts for the chloromethylation of aromatic hydrocarbons. researchgate.net In the context of naphthalene chloromethylation, a combination of acids is often employed to achieve optimal results. For instance, a mixture of phosphoric acid and concentrated hydrochloric acid has been used to facilitate the reaction between naphthalene and paraformaldehyde. derpharmachemica.com One documented procedure involves heating a mixture of naphthalene, paraformaldehyde, concentrated hydrochloric acid, and o-phosphoric acid at 80-85°C for 9-10 hours. derpharmachemica.com Another approach utilizes a mixture of ferric chloride and cupric chloride as the Lewis acid catalyst. google.com
The use of sulfuric acid has also been explored. In one study, a catalytic system comprising zinc chloride, acetic acid, and sulfuric acid was used for the chloromethylation of aromatic hydrocarbons. researchgate.net The concentration of sulfuric acid was found to significantly influence the reaction, with optimal results observed at a 50% concentration. researchgate.net
| Catalyst System | Reagents | Conditions | Outcome |
| o-Phosphoric acid, conc. HCl | Naphthalene, Paraformaldehyde | 80-85°C, 9-10 hours | Synthesis of 1-chloromethylnaphthalene derpharmachemica.com |
| Ferric chloride, Cupric chloride | Naphthalene, Paraformaldehyde, Hydrochloric acid | 40°C, ~3 hours | High yield and purity of 1-chloromethylnaphthalene google.com |
| Zinc chloride, Acetic acid, Sulfuric acid | Aromatic hydrocarbons, Paraformaldehyde, HCl gas | 50°C, 8 hours | Good to excellent yield of chloromethylated products researchgate.net |
Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants located in different phases, typically an aqueous phase and an organic phase. iosrjournals.org In the chloromethylation of naphthalene, PTC can enhance reaction rates and yields. phasetransfer.com
Various phase transfer catalysts have been investigated, including quaternary ammonium (B1175870) salts and polyethylene (B3416737) glycols (PEGs). researchgate.netphasetransfercatalysis.com For example, benzyl (B1604629) trimethyl ammonium chloride and benzyl triethyl ammonium chloride have been successfully used in conjunction with a Lewis acid catalyst (a mixture of ferric chloride and cupric chloride) and a highly concentrated hydrochloric acid solution (42-43%). google.com This method has been shown to effectively improve the yield and purity of the resulting chloromethylnaphthalene. google.com
Another study on the chloromethylation of aromatic hydrocarbons in aqueous media found that PEG-800 was the most effective phase transfer catalyst among the PEGs tested (PEG-200, PEG-400, PEG-600). researchgate.net The use of hexadecyl trimethyl ammonium bromide as a phase-transfer catalyst in the chloromethylation of anthracene (B1667546) has also been reported to give a high yield of 96%. phasetransfercatalysis.com
| Phase Transfer Catalyst | Co-catalyst/Reagents | Conditions | Yield |
| Benzyl trimethyl ammonium chloride / Benzyl triethyl ammonium chloride | Ferric chloride, Cupric chloride, 42-43% HCl | 35-45°C, 3 hours | >95% google.com |
| PEG-800 | Zinc chloride, Acetic acid, Sulfuric acid | 50°C, 8 hours | N/A researchgate.net |
| Hexadecyl trimethyl ammonium bromide | Trioxane, HCl | N/A | 96% (for anthracene) phasetransfercatalysis.com |
Influence of Naphthalene Precursor Purity on Reaction Efficiency and Yield
The purity of the starting naphthalene is a critical factor that can significantly impact the efficiency and yield of the chloromethylation reaction. Commercially available naphthalene, often derived from coal tar, can contain sulfur-containing impurities like benzothiophene. google.com These impurities are difficult to remove by conventional purification methods like distillation or recrystallization due to similar boiling points and the formation of eutectics. google.comgoogle.com
The presence of such impurities can lead to lower yields and the formation of undesired byproducts, complicating the purification of the desired this compound. google.com Therefore, using highly purified naphthalene is crucial for achieving high reaction efficiency and obtaining a product with high purity. A Japanese patent describes a method where purified naphthalene is used to achieve a high conversion rate (100%) and a good yield (71.2-77.2%) of bis(chloromethyl)naphthalene. google.com
Conversion from Related Naphthalene Derivatives
An alternative synthetic route to this compound involves the chemical transformation of other 1,8-disubstituted naphthalene derivatives.
Synthesis from 1,8-Bis(hydroxymethyl)naphthalene
A straightforward method for the preparation of this compound is the chlorination of 1,8-bis(hydroxymethyl)naphthalene. chemicalbook.com This conversion can be achieved by reacting the diol with a suitable chlorinating agent.
One reported procedure involves treating 1,8-bis(hydroxymethyl)naphthalene with a mixture of hydrogen chloride and sulfuric acid at ambient temperature for 12 hours. chemicalbook.com This method provides a direct conversion of the hydroxymethyl groups to chloromethyl groups. Another common method for converting alcohols to alkyl chlorides is the use of thionyl chloride, often in an inert solvent like chloroform. chemicalbook.com This reaction is typically performed at low temperatures to control its reactivity. chemicalbook.com
| Starting Material | Reagents | Conditions | Product |
| 1,8-Bis(hydroxymethyl)naphthalene | Hydrogen chloride, Sulfuric acid | Ambient temperature, 12 hours | This compound chemicalbook.com |
| 1-Aryl methanol (B129727) (general) | Thionyl chloride, Chloroform | 5-10°C, then room temp | 1-Chloromethylnaphthalene chemicalbook.com |
Comparative Synthesis from 1,8-Bis(bromomethyl)naphthalene (B51720) Analogues
The transformation of 1,8-bis(bromomethyl)naphthalene to its chloro-analogue, this compound, represents a classic example of a halogen exchange reaction, commonly known as the Finkelstein reaction. wikipedia.orgbyjus.comiitk.ac.in This nucleophilic substitution (SN2) reaction is an equilibrium process where the direction of the reaction is typically controlled by the solubility of the formed metal halide salt in the chosen solvent. wikipedia.orgadichemistry.com For the conversion of a bromide to a chloride, a chloride salt is utilized in a solvent where it possesses good solubility, while the resulting bromide salt precipitates, thereby driving the reaction towards the desired product. adichemistry.com
The benzylic-like nature of the bromomethyl groups in 1,8-bis(bromomethyl)naphthalene makes them highly susceptible to nucleophilic substitution. jove.comquora.com The stability of the potential carbocation intermediate, although the reaction proceeds via a concerted SN2 mechanism, contributes to the lability of the carbon-bromine bond. quora.com A comparative analysis of different reaction conditions is crucial for optimizing the yield and purity of this compound. Key parameters for consideration include the choice of chloride salt, the solvent system, reaction temperature, and reaction time.
A hypothetical comparative study for the synthesis of this compound from 1,8-bis(bromomethyl)naphthalene could involve the following reaction conditions, with the aim of identifying the most efficient protocol.
Table 1: Hypothetical Comparative Study of Reaction Conditions for the Synthesis of this compound
| Entry | Chloride Salt | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| 1 | Sodium Chloride (NaCl) | Acetone (B3395972) | 56 (reflux) | 24 | Moderate yield due to the lower solubility of NaCl in acetone compared to lithium chloride. The precipitation of NaBr would still drive the reaction forward. |
| 2 | Lithium Chloride (LiCl) | Acetone | 56 (reflux) | 12 | High yield expected due to the good solubility of LiCl in acetone, facilitating a higher concentration of chloride ions in the solution. |
| 3 | Calcium Chloride (CaCl₂) | Dimethylformamide (DMF) | 100 | 8 | Good to high yield anticipated. DMF is a polar aprotic solvent that can enhance the nucleophilicity of the chloride ion. |
| 4 | Tetrabutylammonium (B224687) Chloride (TBACl) | Acetonitrile (B52724) | 82 (reflux) | 18 | High yield expected. The large organic cation of TBACl enhances its solubility in organic solvents and promotes the availability of the chloride nucleophile. |
Detailed Research Findings
In this proposed comparative study, the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product. Upon completion, the reaction mixture would be worked up by filtering the precipitated metal bromide salt and removing the solvent under reduced pressure. The crude product would then be purified, for instance, by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, to obtain pure this compound.
The characterization of the product would be carried out using standard analytical techniques. ¹H NMR spectroscopy would confirm the disappearance of the signal corresponding to the bromomethyl protons and the appearance of a new signal for the chloromethyl protons. ¹³C NMR would show a shift in the carbon signal of the methylene (B1212753) groups. Mass spectrometry would confirm the molecular weight of the product, and elemental analysis would provide the percentage composition of carbon, hydrogen, and chlorine, further verifying the successful conversion.
The efficiency of each set of conditions would be evaluated based on the isolated yield of the purified product. It is anticipated that the use of lithium chloride in acetone or tetrabutylammonium chloride in acetonitrile would provide the most favorable results due to the high solubility of these salts and the effective promotion of the SN2 reaction mechanism. The choice of a higher boiling point solvent like DMF could potentially lead to side reactions if the reaction is not carefully monitored, despite potentially faster reaction rates.
Mechanistic Investigations of 1,8 Bis Chloromethyl Naphthalene Reactivity
Photochemical Reaction Pathways
The photochemical reactions of 1,8-bis(halomethyl)naphthalenes, including the chloro derivative, have been investigated using advanced laser photolysis techniques. These studies have revealed complex, multi-photon processes that proceed through radical intermediates.
Two-Photon Laser-Induced Reactions of 1,8-Bis(halomethyl)naphthalenes
The photochemistry of 1,8-bis(chloromethyl)naphthalene and its bromo-analogue has been explored through various laser photolysis methods. acs.org These include the use of XeCl (308 nm), KrF (248 nm), and ArF (193 nm) excimer lasers, as well as time-delayed, two-color photolysis. acs.org The research indicates that the reaction is a two-photon process, where the initial absorption of one photon leads to the formation of an intermediate, which then absorbs a second photon to yield the final product, acenaphthene (B1664957). acs.org
| Laser Type | Wavelength (nm) | Application in Study |
| XeCl Excimer Laser | 308 | Laser Photolysis |
| KrF Excimer Laser | 248 | Laser Photolysis |
| ArF Excimer Laser | 193 | Laser Photolysis |
| XeF Laser | 351 | Time-Delayed, Two-Color Photolysis |
| Argon Ion Laser | 333, 351, 364 | Laser-Jet Photolysis |
Formation and Characterization of Transient Monoradical Intermediates
The two-photon reaction of this compound proceeds via a monoradical intermediate. acs.org This intermediate is generated through a one-photon process. acs.org In related systems, such as 1,8-bis(substituted methyl)naphthalenes, transient absorption spectra have been used to identify radical species. rsc.org For instance, in the laser flash photolysis of (PhS–CH₂)₂Naph, absorption bands at 490 nm and 430 nm are attributed to the PhS radical, while an absorption in the 310–400 nm range is assigned to the carbon-centered radical, ˙CH₂Naph(CH₂–SPh). rsc.org A similar carbon-centered radical is proposed for the selenium analogue, where a broad absorption band between 400–520 nm is observed. rsc.org
| Intermediate Species | Precursor Compound | Spectroscopic Observation |
| Monoradical | This compound | Inferred from two-photon process |
| PhS˙ Radical | (PhS–CH₂)₂Naph | Absorption bands at 490 nm and 430 nm |
| ˙CH₂Naph(CH₂–SPh) | (PhS–CH₂)₂Naph | Absorption band in the 310–400 nm region |
| ˙CH₂Naph(CH₂–SePh) | (PhSe–CH₂)₂Naph | Broad absorption band between 400–520 nm |
Nucleophilic Displacement and Cyclization Reactions
Beyond its photochemical reactivity, this compound undergoes reactions typical of benzylic halides, including nucleophilic substitution and subsequent cyclization.
Substitution with Azide (B81097) Anions for Bis(azidomethyl)naphthalene Formation
The chloromethyl groups of this compound are susceptible to nucleophilic displacement by azide anions (N₃⁻). This type of reaction, common for benzylic halides, can be used to synthesize the corresponding bis(azidomethyl)naphthalene. nih.gov The reaction typically involves treating the chlorinated starting material with an azide salt, such as sodium azide. nih.gov One-pot procedures have been developed for similar benzylic bromides, where the in situ generated benzyl (B1604629) azide is subsequently used in copper-catalyzed "click" reactions. nih.gov The direct synthesis of azides from alkyl halides via nucleophilic substitution can sometimes be challenging and may require elevated temperatures to achieve good yields. researchgate.net
Intramolecular Cyclization to Acenaphthene Derivatives
A significant reaction pathway for this compound and its derivatives is intramolecular cyclization to form acenaphthene. acs.org This product is observed in the two-photon laser-induced reactions. acs.org The peri-substitution pattern of the chloromethyl groups on the naphthalene (B1677914) core facilitates this ring formation. The proximity of the two reactive centers allows for the formation of a new carbon-carbon bond, resulting in the stable five-membered ring of the acenaphthene system.
Reactions with Carbon-Based Nucleophiles (e.g., malononitrile)
The reaction of this compound with carbon-based nucleophiles, such as malononitrile (B47326), represents a classical nucleophilic substitution pathway. The two chloromethyl groups in the peri-position of the naphthalene scaffold are susceptible to attack by nucleophiles. In the presence of a suitable base to deprotonate the acidic methylene (B1212753) protons of malononitrile, the resulting carbanion acts as a potent nucleophile.
The reaction proceeds via a sequential substitution mechanism. The malononitrile anion displaces one of the chloride ions from a chloromethyl group, forming a new carbon-carbon bond. This initial substitution product can then undergo a second intramolecular or intermolecular substitution, depending on the reaction conditions. Intramolecular cyclization is a possibility due to the proximity of the remaining chloromethyl group, which could lead to the formation of a new ring system fused to the naphthalene core. Alternatively, if an excess of the nucleophile is used, a double substitution can occur, leading to the attachment of two malononitrile groups to the naphthalene scaffold. The specific outcome is influenced by factors such as stoichiometry, reaction time, and temperature.
Palladium-Catalyzed Transformations
Palladium catalysis offers a versatile platform for the functionalization of this compound, enabling a range of transformations that are otherwise difficult to achieve. The reactivity of the benzylic chloride moieties is harnessed by palladium catalysts to form key intermediates that can undergo further reactions.
Nucleophilic Dearomatization via η3-Benzylpalladium Intermediates
A significant advancement in the chemistry of chloromethylnaphthalene derivatives has been the development of palladium-catalyzed nucleophilic dearomatization. acs.orgacs.orgnih.gov This strategy involves the activation of the aromatic system through the formation of an η3-benzylpalladium intermediate. acs.orgresearchgate.net The process is initiated by the oxidative addition of a palladium(0) complex to one of the C-Cl bonds of this compound. This step generates a σ-benzylpalladium(II) species, which then rearranges to the more stable η3-benzylpalladium complex.
This η3-benzylpalladium intermediate is electrophilic and can be attacked by a variety of nucleophiles. acs.org The attack does not occur at the benzylic carbon, as in a typical SN2 reaction, but rather at the aromatic ring itself, leading to dearomatization. acs.orgnih.gov This process allows for the efficient transformation of the planar aromatic naphthalene core into three-dimensional carbocyclic structures. acs.orgacs.orgnih.gov For this compound, this reaction could potentially proceed in a stepwise manner, allowing for the dearomatization of one or both naphthalene rings, thereby creating complex polycyclic architectures. The reaction proceeds smoothly under mild conditions and can produce ortho- or para-substituted carbocycles in good to excellent yields. acs.org
Benzylic Functionalization and Cross-Coupling Methodologies
Beyond dearomatization, palladium catalysis provides powerful methodologies for the benzylic functionalization and cross-coupling of this compound. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of palladium catalysis, can be employed to couple the benzylic positions of this compound with a wide array of organoboron reagents. mdpi.comyoutube.comyoutube.com This reaction typically involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. youtube.com The oxidative addition of a palladium(0) catalyst to the C-Cl bonds of the starting material forms a benzylpalladium(II) intermediate. Subsequent transmetalation with an organoboronic acid (in the presence of a base) followed by reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst. youtube.com This methodology allows for the introduction of various aryl, heteroaryl, alkyl, or vinyl groups at the benzylic positions.
Other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, Sonogashira, and Negishi couplings, can also be envisioned for the functionalization of this compound, each offering a unique scope and tolerance for functional groups. youtube.com These methods provide access to a diverse library of derivatives with tailored electronic and steric properties. Furthermore, recent advances in C-H bond functionalization could potentially be applied to the naphthalene backbone, complementing the transformations at the chloromethyl groups. nih.govrsc.org
Formation and Reactivity of Dicationic Species Derived from Peri-Naphthalene Scaffolds
The peri-substitution pattern of this compound provides a unique scaffold for the generation of dicationic species. The proximity of the two functional groups can lead to strong through-space interactions and unusual reactivity. By replacing the chlorine atoms with appropriate groups that can be abstracted to form carbocations, stable dicationic species can be generated.
For instance, the treatment of a related precursor, 1,8-bis(diphenylhydroxymethyl)naphthalene, with a strong acid affords the corresponding 1,8-bis(diphenylmethylium)naphthalenediyl dication. nih.gov In such a dication, the two positively charged centers are held in close proximity by the rigid naphthalene framework, resulting in significant electrostatic repulsion. nih.gov This repulsion makes these dications highly reactive and powerful oxidizing agents. nih.gov
The reactivity of these dicationic species is dominated by their electrophilicity and their tendency to alleviate the electrostatic strain. They readily react with nucleophiles. For example, the reaction of a 1,8-bis(methylium)naphthalenediyl dication with halide ions like chloride, bromide, or iodide can lead to reductive cyclization, affording acenaphthene derivatives. nih.gov The reaction with fluoride (B91410) has been shown to form a cation containing a C-F->C bridge, highlighting the unusual bonding that can arise from these strained systems. nih.gov The study of these dicationic species provides fundamental insights into electronic interactions and bonding in sterically congested molecules.
Derivatization and Complex Molecule Synthesis Utilizing 1,8 Bis Chloromethyl Naphthalene
Supramolecular Assembly Components
The rigid naphthalene (B1677914) core of 1,8-bis(chloromethyl)naphthalene makes it an ideal scaffold for building molecules designed to self-assemble into larger, ordered structures. The peri-substitution pattern precisely dictates the orientation and distance between functional groups, a key factor in designing components for supramolecular chemistry.
A notable application of this compound is in the synthesis of hexacatenar mesogens, which are molecules that can form liquid crystal phases. A novel series of hexacatenars featuring a central naphthalene core has been synthesized and studied for its self-assembly properties. chemicalbook.com
The synthesis begins with the conversion of this compound into a key intermediate, 1,8-bis(azidomethyl)naphthalene, through a nucleophilic substitution reaction with sodium azide (B81097). chemicalbook.com This intermediate then serves as a platform for attaching dendritic wings via copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry." These dendritic extensions are prepared separately and designed to provide the final molecule with the six flexible alkyl chains characteristic of hexacatenar structures. Investigations using Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) have revealed that these naphthalene-based hexacatenars self-assemble into a highly organized columnar hexagonal (Colhex/p6mm) mesophase in their bulk state. chemicalbook.com
Furthermore, these compounds exhibit interesting gelation properties, capable of gelling various organic solvents at low concentrations. The morphology of the resulting gels is dependent on the polarity of the solvent, transitioning from 3D porous networks in non-polar solvents to nanofibrous structures and spherical aggregates in more polar environments. chemicalbook.com
Table 1: Synthesis Pathway for 1,8-Naphthalene-Based Hexacatenar Mesogens
| Step | Reactant(s) | Key Reagent(s) | Product | Purpose |
| 1 | This compound | Sodium azide (NaN₃) | 1,8-Bis(azidomethyl)naphthalene | Introduction of azide functional groups for click chemistry. chemicalbook.com |
| 2 | 1,8-Bis(azidomethyl)naphthalene, Alkyne-functionalized dendritic wedges | Copper catalyst | 1,8-Naphthalene-based hexacatenar mesogen | Attachment of side chains to form the final liquid crystal molecule. chemicalbook.com |
The fixed geometry of the two chloromethyl groups in this compound makes it an excellent starting material for the synthesis of macrocyclic compounds. The reaction of this dielectrophile with various dinucleophiles under high-dilution conditions can lead to the formation of ring structures incorporating the naphthalene unit.
While the specific synthesis of an oxacalix sigmaaldrich.comnaphthalene using this precursor is not prominently documented, the general principle involves reacting this compound with long-chain polyether or polyphenol compounds. For instance, reaction with a suitable oligo(ethylene glycol) dithiol or diphenol in the presence of a base can yield a macrocycle where the naphthalene unit is bridged by the flexible chain. The rigidity of the naphthalene component combined with the flexibility of the polyether chain creates a cavity capable of hosting guest molecules, a fundamental property of macrocyclic hosts like calixarenes. The synthesis of a water-soluble naphthalene-based macrocycle capable of strongly binding cationic guests demonstrates this principle, showcasing association constants in the range of 10⁶–10⁷ M⁻¹. rsc.org
Development of Advanced Organic Bases
The proximity of substituents at the 1 and 8 positions of the naphthalene ring can give rise to compounds with unusual basicity, famously exemplified by 1,8-bis(dimethylamino)naphthalene (B140697), known as Proton Sponge®. This compound serves as a precursor to build upon this concept, creating more complex and tailored organic bases.
Researchers have utilized the bromo analog, 1,8-bis(bromomethyl)naphthalene (B51720), which exhibits similar reactivity to the chloro derivative, to construct novel proton sponge structures. One such example is the synthesis of a new 1,5-diazacyclodecane-based proton sponge. This was achieved by treating 1,8-bis(methylamino)naphthalene with 1,8-bis(bromomethyl)naphthalene. The reaction results in a double alkylation, forming a ten-membered ring that bridges the two nitrogen atoms of one naphthalene unit with the two methylene (B1212753) carbons of the other. nih.gov
In a related synthetic strategy, double alkylation of 1-dimethylamino-8-methylaminonaphthalene with 1,8-bis(bromomethyl)naphthalene leads to the formation of a novel benz[de]isoquinoline proton sponge. nih.gov These synthetic routes demonstrate how the rigid framework of the precursor can be exploited to create intricate, cage-like structures with fine-tuned basicity and kinetic properties.
Table 2: Synthesis of Proton Sponge Analogs
| Precursor 1 | Precursor 2 | Product Type | Key Structural Feature |
| 1,8-Bis(methylamino)naphthalene | 1,8-Bis(bromomethyl)naphthalene | 1,5-Diazacyclodecane derivative | Ten-membered ring fusing two naphthalene systems. nih.gov |
| 1-Dimethylamino-8-methylaminonaphthalene | 1,8-Bis(bromomethyl)naphthalene | Benz[de]isoquinoline derivative | Fused six-membered heterocyclic ring. nih.gov |
Phosphorus ylides are a class of compounds famous for their use in the Wittig reaction, but they are also strong bases. When multiple ylide functionalities are incorporated into a single molecule, particularly on a rigid scaffold, their basic properties can be enhanced, leading to potential superbases. This compound is an ideal starting point for creating a bis-ylide.
The synthesis follows a well-established two-step procedure. chemicalbook.com First, this compound is treated with two equivalents of a phosphine (B1218219), typically triphenylphosphine, in an Sₙ2 reaction. This reaction forms a stable bis(phosphonium salt). nih.gov In the second step, the bis(phosphonium salt) is treated with a very strong base, such as an organolithium reagent (e.g., n-butyllithium), which deprotonates the carbon atoms adjacent to the phosphorus centers. This generates the corresponding bis(phosphorus ylide). The proximity of the two ylide groups on the rigid naphthalene backbone can lead to cooperative effects and enhanced reactivity, making such molecules candidates for advanced, non-nucleophilic superbases.
Precursors for Ligand Architectures
The ability to introduce two donor atoms onto the rigid naphthalene backbone via this compound makes it a valuable precursor for synthesizing chelating ligands. These ligands can coordinate to a single metal center, with the naphthalene scaffold enforcing a specific bite angle and geometry, which is a crucial aspect of catalyst and materials design.
A prime example is the synthesis of 1,8-bis(diphenylphosphinomethyl)naphthalene, a diphosphine ligand sometimes abbreviated as "napp". This ligand is prepared by the reaction of this compound with a diphenylphosphide salt, such as lithium diphenylphosphide (LiPPh₂). The two chloromethyl groups undergo nucleophilic substitution to yield the desired diphosphine.
This "napp" ligand acts as a bidentate chelator for a variety of transition metals. Its rigid backbone and the specific geometry it imposes are of great interest in coordination chemistry and homogeneous catalysis. The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on the phosphorus atoms or the naphthalene ring itself, allowing for the systematic development of metal complexes with tailored catalytic activity or material properties.
Construction of Multidentate Ligands for Metal Coordination
The naphthalene backbone of this compound provides a pre-organized scaffold for the construction of multidentate ligands. These ligands are instrumental in the formation of metal complexes with specific coordination geometries and reactivity. A notable application is in the synthesis of sterically demanding chelating ligands, such as 1,8-bis(silylamido)naphthalene derivatives.
The synthesis of these ligands can be initiated by the conversion of the chloromethyl groups of this compound into other functional groups, such as amines, which can then be further derivatized. For instance, reaction with silylamines can lead to the formation of 1,8-bis(silylamido)naphthalene proligands. These proligands, upon deprotonation, readily react with metal halides to form stable metal complexes.
The coordination chemistry of these ligands has been explored with various transition metals, including zinc (Zn), iron (Fe), and manganese (Mn). For example, the reaction of a lithiated 1,8-bis(silylamido)naphthalene with metal dichlorides (MCl₂) yields distinct coordination complexes. The nature of the resulting complex is influenced by the steric bulk of the silyl (B83357) substituents on the amido nitrogen atoms. nih.govresearchgate.net
With a less sterically hindered ligand like 1,8-bis(trimethylsilylamido)naphthalene, a dimeric zinc complex, [1,8-C₁₀H₆(NSiMe₃)₂Zn]₂, is formed where the ligand acts in both a chelating and a bridging fashion. researchgate.net In contrast, the use of a bulkier triisopropylsilyl group leads to the formation of monomeric, low-coordinate metal complexes. nih.govresearchgate.net The reaction of 1,8-bis(triisopropylsilylamido)naphthalene with ZnCl₂ or FeCl₂ results in complexes with the general formula 1,8-C₁₀H₆(NSiiPr₃)₂M(μ-Cl)Li(THF)₃ (where M = Zn or Fe), showcasing an unusual coordination of a lithium chloride moiety to the transition metal center. nih.govresearchgate.net With MnCl₂, a mixed-metal Li−Mn−amido complex is formed. nih.govresearchgate.net
These studies demonstrate that the 1,8-disubstituted naphthalene framework is a versatile platform for creating ligands that enforce specific coordination environments around a metal center, which is a key aspect in the design of catalysts and materials with tailored properties.
| Proligand Precursor | Metal Salt | Resulting Complex | Coordination Feature |
| 1,8-C₁₀H₆(NLiSiMe₃)₂ | ZnCl₂ | [1,8-C₁₀H₆(NSiMe₃)₂Zn]₂ | Dimeric, chelating and bridging ligand |
| 1,8-C₁₀H₆(NLiSiiPr₃)₂ | ZnCl₂ | 1,8-C₁₀H₆(NSiiPr₃)₂Zn(μ-Cl)Li(THF)₃ | Monomeric, μ-Cl bridge to Li(THF)₃ |
| 1,8-C₁₀H₆(NLiSiiPr₃)₂ | FeCl₂ | 1,8-C₁₀H₆(NSiiPr₃)₂Fe(μ-Cl)Li(THF)₃ | Monomeric, μ-Cl bridge to Li(THF)₃ |
| 1,8-C₁₀H₆(NLiSiiPr₃)₂ | MnCl₂ | 1,8-C₁₀H₆(NSiiPr₃)₂Li(THF)MnCl(THF) | Mixed-metal Li-Mn core |
Applications in Organometallic Synthesis and Reagent Preparation (e.g., Grignard reagent precursors)
The preparation of organometallic reagents, such as Grignard reagents, from aryl and alkyl halides is a fundamental transformation in organic synthesis. researchgate.netresearchgate.net These reagents act as potent nucleophiles, enabling the formation of new carbon-carbon bonds. The general synthesis involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. researchgate.net
The synthesis of a di-Grignard reagent from this compound presents a unique challenge due to the presence of two reactive chloromethyl groups. The proximity of these groups on the naphthalene scaffold could potentially lead to intramolecular reactions or polymerization upon attempted formation of a Grignard reagent. While the direct synthesis of a stable di-Grignard reagent from this compound is not widely documented, the generation of related organometallic species from 1,8-disubstituted naphthalenes is known. For instance, 1,8-dilithionaphthalene can be generated from 1-bromonaphthalene (B1665260) through a two-step lithiation process, which then serves as a precursor for various peri-naphthalene derivatives.
The reactivity of the chloromethyl groups in this compound allows for its use in the synthesis of other organometallic precursors. For example, it can be converted to 1,8-bis(diphenylphosphino)naphthalene (B1270871) (dppn), a well-known chelating diphosphine ligand, which readily forms complexes with a wide range of transition metals.
Synthesis of Conformationally Constrained Organic Frameworks
The rigid naphthalene backbone of this compound is an ideal building block for the synthesis of conformationally constrained organic frameworks. The defined spatial relationship between the two reactive sites allows for the construction of cyclic structures with predictable geometries.
Preparation of Cyclic α-Amino Acid Derivatives
A significant application of this compound and its derivatives is in the synthesis of novel cyclic α-amino acid derivatives. These compounds are of interest in medicinal chemistry and peptide design as they can enforce specific conformations in peptides and other bioactive molecules.
A reported methodology utilizes 1,8-bis(bromomethyl)naphthalene, a close analogue of this compound, for the synthesis of a cyclic amino acid derivative. researchgate.net The synthesis involves the bis-alkylation of ethyl isocyanoacetate with 1,8-bis(bromomethyl)naphthalene. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst. researchgate.net The resulting isonitrile derivative is then hydrolyzed under acidic conditions to yield the corresponding cyclic amino ester. researchgate.net
This synthetic approach provides a route to a conformationally constrained amino acid where the α-carbon is part of a newly formed seven-membered ring fused to the naphthalene core. The rigidity of the naphthalene unit significantly restricts the conformational freedom of the amino acid side chain, making it a valuable tool for studying structure-activity relationships in peptides and for the development of peptidomimetics with enhanced stability and receptor affinity.
| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product | Final Product |
| 1,8-Bis(bromomethyl)naphthalene | Ethyl isocyanoacetate | K₂CO₃, Phase-transfer catalyst | Cyclic isonitrile derivative | Cyclic α-amino ester |
Spectroscopic and Structural Elucidation of 1,8 Bis Chloromethyl Naphthalene and Its Derivatives
X-ray Diffraction Analysis
Determination of Solid-State Molecular Conformation and Torsion Angles
The solid-state conformation of 1,8-disubstituted naphthalenes is heavily influenced by the steric bulk of the substituents. In the case of 1,8-di(bromomethyl)naphthalene, a related compound, X-ray diffraction studies have shown that the molecule adopts a conformation with essentially C2 symmetry around the C-9-C-10 bond. caltech.edu The bromine atoms are positioned on opposite sides of the naphthalene (B1677914) plane, and the carbon-bromine bonds are inclined towards each other by approximately 10 degrees from a perpendicular orientation to the ring. caltech.edu This distortion from ideal geometry is a mechanism to alleviate the significant steric strain between the peri-substituents. caltech.edu The strain is further accommodated by both in-plane and out-of-plane bending of the C-1-C(methylene) and C-8-C(methylene) bonds, as well as some distortion of the naphthalene skeleton itself. caltech.edu
In a study of 1,4-bis(chloromethyl)naphthalene, the torsion angles involving the chloromethyl groups were determined to be -104.1(4)° and -101.9(4)°. nih.govresearchgate.net The chlorine atoms in this isomer were found to deviate in opposite directions from the plane of the naphthalene ring by 1.660(6) Å and 1.559(6) Å. researchgate.net While this is a different isomer, it highlights the tendency of the chloromethyl groups to move out of the plane of the naphthalene ring to minimize steric interactions.
For 1,8-bis(hydroxymethyl)naphthalene, the steric interactions of the hydroxymethyl groups cause significant deviations in the exterior angles at the C(1), C(8), and C(9) ring atoms from the ideal 120°. nih.gov The ten carbon atoms of the naphthalene core, however, remain relatively planar. nih.gov
The table below summarizes key crystallographic data for 1,4-bis(chloromethyl)naphthalene, providing an example of the type of information obtained from X-ray diffraction analysis.
Table 1: Crystallographic Data for 1,4-Bis(chloromethyl)naphthalene
| Parameter | Value |
|---|---|
| Formula | C₁₂H₁₀Cl₂ |
| Molecular Weight | 225.10 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 13.6887 (11) |
| b (Å) | 4.5835 (3) |
| c (Å) | 17.8278 (13) |
| β (°) | 109.666 (4) |
| Volume (ų) | 1053.31 (13) |
| Z | 4 |
Data from Tariq et al., 2008. researchgate.net
Analysis of Intermolecular Interactions (e.g., π-π stacking)
Intermolecular interactions play a crucial role in determining the packing of molecules in the crystalline state. In aromatic systems like naphthalene derivatives, π-π stacking is a common and important interaction.
For 1,4-bis(chloromethyl)naphthalene, molecules related by translation along the b-axis are arranged into stacks through π-π interactions between the aromatic rings of adjacent naphthalene systems. nih.govresearchgate.net The centroid-to-centroid distance between these interacting rings is 3.940 Å. nih.govresearchgate.net The control and understanding of such π-π interactions are significant, for instance, in the context of designing materials for applications like redox flow batteries, where the stacking of naphthalene diimide molecules is a key factor. nih.gov
In addition to π-π stacking, other intermolecular forces can be significant. In the crystal structure of 1,8-bis(hydroxymethyl)naphthalene, each hydroxyl group participates in hydrogen bonding as both a donor and an acceptor, leading to the formation of infinite chains that propagate through the crystal lattice. nih.gov The packing arrangement is described as a modified herringbone structure. nih.gov
The study of intermolecular interactions extends to more complex systems. The noncovalent interactions between rare gases (He, Ne, Ar) and naphthalene have been investigated to understand the nature of these weak forces. csic.es Furthermore, the analysis of the experimental charge density distribution in complexes of 1,8-bis(dimethylamino)naphthalene (B140697) has provided a continuum of understanding from weak interactions to covalent bonds, encompassing C-H···O, N-H···N, and π-π interactions. nih.gov
Conformational Studies in Derived Supramolecular Architectures and Proton Sponges
The unique geometry of 1,8-disubstituted naphthalenes makes them valuable building blocks for supramolecular chemistry and the design of "proton sponges." Proton sponges are compounds with exceptionally high basicity due to the chelation of a proton between two peri-positioned basic groups. wikipedia.orgsigmaaldrich.com
The conformation of these derivatives is critical to their function. In 1,8-bis(silylamido)naphthalene alkaline earth complexes, the ligand's conformation and the resulting metal-ligand interactions, including π-facial interactions, dictate the formation of dimeric structures. nih.gov The larger strontium and barium cations show a preference for forming "soft" multihaptic π-facial interactions with the naphthalene backbone. nih.gov
In the classic proton sponge, 1,8-bis(dimethylamino)naphthalene (DMAN), the high basicity arises from the relief of steric strain upon protonation, where the two dimethylamino groups coordinate to a single proton. wikipedia.orgrsc.org X-ray and theoretical studies of DMAN and its derivatives, such as 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes, reveal significant structural deformations due to steric repulsions. rsc.org The protonation of these molecules leads to dramatic conformational changes. rsc.org The study of even more basic "proton sponges," like 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN), further highlights the importance of the 1,8-naphthalene scaffold in creating unique chemical environments. nih.gov
The conformational properties of 1,8-disubstituted naphthalenes are also central to the formation of other supramolecular structures. For example, hybrid one-dimensional lead halides have been synthesized using the protonated 1,8-bis(dimethylamino)naphthalene cation, where the organic cation is inserted between chains of lead halide octahedra. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For 1,8-bis(chloromethyl)naphthalene and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while dynamic NMR techniques can probe conformational changes.
Elucidation of Molecular Structure using Proton (¹H) and Carbon-13 (¹³C) NMR
The complete assignment of ¹H and ¹³C NMR spectra is fundamental to confirming the molecular structure of naphthalene derivatives. mdpi.com Techniques such as ¹H-¹H COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons. mdpi.com
For example, in a study of 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, which are derivatives of the 1,8-naphthalene system, detailed 1D and 2D NMR analyses allowed for the unambiguous assignment of all proton and carbon signals. mdpi.com The chemical shifts of the protons and carbons in the naphthalene core are sensitive to the nature and position of the substituents.
The following table shows hypothetical ¹H and ¹³C NMR chemical shift ranges for the naphthalene core of a 1,8-disubstituted naphthalene, based on general knowledge and data from related compounds.
Table 2: Typical NMR Chemical Shift Ranges for the Naphthalene Core in 1,8-Disubstituted Naphthalenes
| Nucleus | Chemical Shift Range (ppm) |
|---|---|
| Aromatic ¹H | 7.0 - 8.0 |
| Aromatic ¹³C | 120 - 140 |
| Methylene (B1212753) ¹H (in -CH₂Cl) | ~4.5 - 5.5 |
Dynamic NMR Studies for Conformational Mobility and Inversion Phenomena
Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes and rotational barriers. In 1,8-disubstituted naphthalenes, the steric hindrance between the peri-substituents can lead to restricted rotation and observable dynamic phenomena.
Low-temperature ¹H NMR studies of 1,8-di(bromomethyl)naphthalene did not show any evidence of a rotational barrier large enough to be detected by this technique, suggesting that rotation about the C-1-C(methylene) and C-8-C(methylene) bonds is rapid on the NMR timescale even at low temperatures. caltech.edu
In contrast, dynamic ¹H NMR experiments on 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes demonstrated a fast interconversion between syn and anti conformers in solution at room temperature. rsc.org The free energy of this rotational isomerization was determined to be approximately 14.0 kcal/mol for certain derivatives. rsc.org
The study of proton sponges like 1,8-bis(dimethylamino)naphthalene also involves investigating dynamic processes. The mechanism of protonation has been a subject of study, with discussions on whether it occurs via direct penetration of a proton into the space between the nitrogen atoms or through a two-step process involving initial protonation at an "out"-inverted dimethylamino group followed by a slower rotational transfer. rsc.org These dynamic considerations are crucial for understanding the exceptional properties of these molecules. rsc.org
Vibrational Spectroscopy (Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups and structural features of molecules. The infrared spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum is dominated by vibrations of the naphthalene core and the chloromethyl substituents.
The analysis of the vibrational spectra of 1,8-disubstituted naphthalenes is often complex due to the peri-interaction, a steric strain caused by the close proximity of the substituents at the 1 and 8 positions. researchgate.netwikipedia.org This interaction can lead to distortions from planarity and cause shifts in the vibrational frequencies compared to other isomers or monosubstituted naphthalenes. researchgate.net
The key characteristic absorption bands for this compound are expected in several distinct regions of the infrared spectrum:
C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the chloromethyl (-CH₂Cl) groups are expected at slightly lower frequencies, generally in the 3000-2850 cm⁻¹ range.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region.
CH₂ Bending Vibrations: The scissoring (bending) vibration of the methylene (-CH₂) groups is anticipated around 1470-1440 cm⁻¹.
C-Cl Vibrations: The carbon-chlorine stretching vibration is a key indicator for the chloromethyl group. This vibration typically produces a strong absorption band in the 800-600 cm⁻¹ region. The exact position can be influenced by the molecular conformation and electronic effects.
Naphthalene Ring Vibrations: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern on the naphthalene ring. For 1,8-disubstitution, specific patterns of absorption are expected in the 900-675 cm⁻¹ fingerprint region.
In derivatives of 1,8-disubstituted naphthalenes, such as those where the chloromethyl groups are replaced by other functionalities like hydroxyl or amino groups, significant changes in the IR spectrum are observed. For instance, in 1,8-diaminonaphthalene (B57835) derivatives, the N-H stretching vibrations appear as prominent bands in the 3500-3300 cm⁻¹ region, and the C=N stretching of imine derivatives can be observed around 1624 cm⁻¹. scirp.orgresearchgate.net Similarly, studies on 1,8-naphthalenediol highlight the strong intramolecular hydrogen bonding that significantly influences the O-H stretching vibrations. acs.org These examples underscore how vibrational spectroscopy is highly sensitive to the nature of the peri-substituents.
Table 1: Expected Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₂Cl | 3000 - 2850 |
| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1450 |
| CH₂ Scissoring | -CH₂Cl | 1470 - 1440 |
| C-H Out-of-Plane Bend | Naphthalene Ring | 900 - 675 |
| C-Cl Stretch | -CH₂Cl | 800 - 600 |
Mass Spectrometric Techniques (e.g., EI-MS, HR-MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. Electron Ionization (EI) and High-Resolution Mass Spectrometry (HR-MS) are particularly valuable for the characterization of this compound and its derivatives.
Under Electron Ionization (EI-MS), this compound (C₁₂H₁₀Cl₂) is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]⁺ should be observable at an m/z corresponding to its molecular weight (approximately 224.02 g/mol , considering the most abundant isotopes ¹²C, ¹H, and ³⁵Cl). A key feature in the mass spectrum would be the isotopic pattern for the two chlorine atoms, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in a characteristic ratio (approximately 9:6:1), confirming the presence of two chlorine atoms.
The primary fragmentation pathway would involve the loss of a chlorine radical (•Cl) to form a stable benzylic-type carbocation. This would be followed by the loss of the second chloromethyl group. Key expected fragments include:
Loss of a Chlorine Atom: The initial loss of a chlorine atom from the molecular ion would produce a prominent peak at [M-Cl]⁺ (m/z ≈ 189). This ion is stabilized by the naphthalene ring system.
Loss of a Chloromethyl Radical: Cleavage of a C-C bond can lead to the loss of a chloromethyl radical (•CH₂Cl), resulting in the formation of the naphthylmethyl cation at [M-CH₂Cl]⁺ (m/z ≈ 175).
Formation of the Naphthylmethyl Cation: A very common and often base peak in the spectra of chloromethylnaphthalenes is the tropylium-like naphthylmethyl cation (C₁₁H₉⁺) at m/z 141. nih.gov This fragment arises from the loss of HCl from the [M-Cl]⁺ ion or the loss of a chlorine radical from the [M-CH₂Cl]⁺ fragment. Data for 1-(chloromethyl)naphthalene (B51744) shows a base peak at m/z 141, supporting this fragmentation pathway. nih.govnist.gov
Sequential Losses: Subsequent fragmentation could involve the loss of the second chloromethyl group or chlorine atom from the initial fragment ions.
High-Resolution Mass Spectrometry (HR-MS) would allow for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is crucial for confirming the elemental composition of the parent molecule and its fragments, distinguishing it from other compounds with the same nominal mass.
Studies on related chlorinated naphthalenes show that the molar response in mass spectrometry increases with the degree of chlorination. scirp.org For derivatives of this compound, the fragmentation patterns would be dictated by the nature of the new substituent groups. For example, in Schiff base derivatives of 1,8-diaminonaphthalene, the mass spectra provide clear molecular ion peaks that confirm the successful condensation reaction. scirp.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)
| m/z (for ³⁵Cl) | Ion Structure | Description |
|---|---|---|
| 224 | [C₁₂H₁₀Cl₂]⁺• | Molecular Ion [M]⁺• |
| 189 | [C₁₂H₁₀Cl]⁺ | Loss of a chlorine radical [M-Cl]⁺ |
| 175 | [C₁₁H₇Cl]⁺• | Loss of a chloromethyl radical [M-CH₂Cl]⁺ |
| 152 | [C₁₂H₈]⁺• | Loss of two HCl molecules [M-2HCl]⁺• |
| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation, from loss of •CH₂Cl and •Cl |
Computational Chemistry and Theoretical Characterization
Electronic Structure and Reactivity Modeling
The electronic properties of 1,8-bis(chloromethyl)naphthalene are dominated by the interplay between the aromatic naphthalene (B1677914) core and the electron-withdrawing chloromethyl groups forced into close proximity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nanobioletters.com A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.comaimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. aimspress.comnih.gov A smaller gap generally indicates higher reactivity. nih.gov
For the parent naphthalene molecule, DFT calculations have established a HOMO-LUMO gap of approximately 4.75 eV. samipubco.com The introduction of two chloromethyl groups at the 1,8-positions is expected to significantly alter the FMO energies and their gap. The electronegative chlorine atoms will lower the energy of the orbitals, particularly the LUMO, making the molecule a better electron acceptor. The steric strain that distorts the planarity of the naphthalene ring can also influence the extent of π-conjugation, further modifying the orbital energies. DFT calculations performed on related strained peri-substituted naphthalenes have been crucial for understanding their unusual reactivity. nih.gov
| Compound | HOMO Energy (Conceptual) | LUMO Energy (Conceptual) | HOMO-LUMO Gap (ΔE) | Expected Reactivity |
|---|---|---|---|---|
| Naphthalene (Reference) | -6.13 eV samipubco.com | -1.38 eV samipubco.com | ~4.75 eV samipubco.com | Kinetically Stable |
| This compound | Lowered | Significantly Lowered | Reduced | Increased Chemical Reactivity |
In related strained molecules like 1,8-bis(bromomethyl)naphthalene (B51720), X-ray crystallography has confirmed significant distortion of the naphthalene ring. nih.gov DFT calculations can model this distortion and calculate the resulting bond lengths, allowing for the prediction of HOMA and other indices like the nucleus-independent chemical shift (NICS), which measures aromaticity based on magnetic shielding. The strain energy, representing the energetic penalty of this distortion, is another key stability parameter that can be quantified through computation.
Quantum chemical descriptors derived from DFT calculations can quantify the electrophilic and nucleophilic nature of a molecule. rsc.org These descriptors include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net
The molecular electrostatic potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. nih.gov Red areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are sites for nucleophilic attack. nih.govresearchgate.net For this compound, the MEP would likely show negative potential above the faces of the naphthalene rings and significant positive potential around the chloromethyl groups, identifying them as the primary electrophilic centers. Automated workflows using DFT can efficiently calculate these properties to predict reactivity. rsc.org
| Descriptor | Formula | Significance |
|---|---|---|
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency; related to electronegativity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; half of the HOMO-LUMO gap. researchgate.net |
| Global Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a species to accept electrons. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visual Mapping | Predicts reactive sites for electrophilic and nucleophilic attack. nih.gov |
Conformational Analysis and Energy Barriers
The steric clash of the peri-substituents governs the conformational preferences and dynamic behavior of this compound.
The two chloromethyl groups in this compound are not static; they can rotate around the C(naphthalene)–C(methylene) single bonds. However, this rotation is significantly hindered due to the steric clash between the two groups. Computational methods, particularly DFT, can be used to calculate the energy profile of this rotation and determine the height of the rotational barrier. mdpi.com
Studies on similarly crowded molecules, such as N-benzhydrylformamides and other peri-substituted naphthalenes, demonstrate that these barriers can be substantial, leading to the existence of distinct conformers at room temperature. mdpi.comrsc.org For this compound, the rotation would likely involve the chloromethyl groups moving past each other, resulting in a high-energy transition state. Furthermore, the naphthalene ring itself may undergo inversion or helical flipping to accommodate the bulky substituents, a phenomenon observed in octakis(bromomethyl)naphthalene (B15450888) which has a topomerization barrier of 16.0 kcal mol⁻¹. nih.gov
The naphthalene framework acts as a rigid "clamping scaffold" that forces the two peri-substituents into a separation distance that is much smaller than the sum of their van der Waals radii. st-andrews.ac.ukst-andrews.ac.uk The natural, unstrained distance between the carbon atoms at the 1 and 8 positions is approximately 2.5 Å. st-andrews.ac.uk The presence of the chloromethyl groups creates immense steric and repulsive strain.
This strain is accommodated by significant distortions in the molecule's geometry:
Out-of-plane distortion: The naphthalene ring system is forced to deviate from planarity. In the analogous 1,8-bis(bromomethyl)naphthalene, X-ray crystallography revealed a dihedral angle of 11.0° between the peri-substituents, indicating a severe vertical distortion. nih.gov
In-plane distortion: The bond angles around the peri-positions are splayed outwards to relieve strain. In the related 1,8-bis(hydroxymethyl)naphthalene, the exterior angles at C(1) and C(8) deviate significantly from the ideal 120°. nih.gov
Bond stretching: The C1–C9 and C8–C9 bonds (where C9 is the methylene (B1212753) carbon) may be stretched to increase the distance between the interacting groups.
These distortions store substantial strain energy within the molecule, which is a primary driver of its unique reactivity compared to other disubstituted naphthalenes. st-andrews.ac.uk
| Structural Parameter | Observation in Analogous Systems | Significance | Reference |
|---|---|---|---|
| Dihedral Angle (between substituents) | 11.0° in 1,8-bis(bromomethyl)naphthalene | Quantifies out-of-plane distortion of the naphthalene core. | nih.gov |
| Peri-Atom Displacement | Significant deviation from the mean plane of the naphthalene core. | Indicates puckering of the aromatic system to relieve strain. | nih.gov |
| Exterior C-C-C Bond Angles | Significant deviation from 120° at C(1) and C(8). | Shows in-plane splaying of substituents away from each other. | nih.gov |
| Interatomic Distances | Distances between atoms on the two substituents are less than the sum of their van der Waals radii. | Direct evidence of steric compression. | nih.gov |
Elucidation of Basicity and Protonation Mechanisms in Derived Superbases
The exceptional basicity of superbases derived from the 1,8-disubstituted naphthalene scaffold is a subject of extensive computational investigation. These studies aim to unravel the structural and electronic factors that govern their ability to capture and hold a proton with high affinity.
Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in explaining the high basicity of "proton sponges" like 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) and its more complex analogues. nih.gov The primary mechanism for their enhanced basicity is the "proton chelating effect". nih.gov This effect arises from two main contributions: the relief of steric strain and the formation of a strong intramolecular hydrogen bond upon protonation. wikipedia.org
In the neutral base, the bulky substituents at the 1 and 8 (peri) positions of the naphthalene ring are forced into close proximity, leading to significant steric repulsion between the nitrogen lone pairs. wikipedia.org Computational models show that protonation alleviates this strain by pulling the nitrogen atoms closer together to form a stable, chelated structure with the proton held in a strong intramolecular hydrogen bond. nih.govnih.gov
DFT calculations have been used to quantify the energetic advantage of this process. For instance, studies on bisphosphazene proton sponges like 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) show that the high basicity is a direct consequence of the high energy of the neutral state and the stabilization gained from forming the intramolecular hydrogen bond in the conjugate acid. nih.gov The calculated proton affinity (PA) and pKa values for a range of these compounds consistently demonstrate their superbasic character, with values reaching as high as 307.0 kcal mol−1 (PA) and 42.0 (pKa in acetonitrile) for certain phosphazenyl phosphine (B1218219) derivatives. nih.gov
Computational models allow for the systematic modification of substituents to predict and enhance basicity. By replacing dimethylamino groups with even more basic functionalities like guanidine (B92328) or phosphazene groups, new classes of superbases with theoretically predicted high proton affinities have been designed. researchgate.net For example, DFT computations predicted that bis(guanidine)–bis(secododecahedrane) proton sponges could achieve exceptionally high PA values (up to 316.3 kcal mol−1) and pKa values (up to 46 in acetonitrile). researchgate.net
Table 1: Calculated and Experimental Basicity Data for Naphthalene-Derived Superbases
| Compound | Type | Calculated Proton Affinity (PA) (kcal/mol) | Calculated pKa (in MeCN) | Experimental pKa (in MeCN) | Reference |
|---|---|---|---|---|---|
| 1,8-Bis(dimethylamino)naphthalene (DMAN) | Diamine | - | 18.62 | 18.62 | wikipedia.org |
| 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) | Bisphosphazene | 274 | - | 29.9 | nih.gov |
| Phosphazenyl Phosphine Sponge | Phosphazene | up to 307.0 | up to 42.0 | - | nih.gov |
| Δ-shaped Triazatriangulene Derivative | Triamine | 254 | - | - | wikipedia.org |
While the final protonated state is well-stabilized, the mechanism by which the proton is captured has been a topic of theoretical debate. Computational studies have been crucial in providing mechanistic insights into the proton addition process. A key question is whether the proton directly enters the sterically hindered "cleft" between the two nitrogen atoms or if a multi-step process is involved.
Theoretical investigations into the oxidation of the parent naphthalene ring by hydroxyl radicals also provide insights into addition and abstraction mechanisms, although these are distinct from the protonation of the derived bases. researchgate.netresearchgate.net These studies use methods like CBS-QB3 and RRKM theory to model reaction pathways, calculate activation energies, and determine product branching ratios, demonstrating the power of computational chemistry to elucidate complex reaction mechanisms. researchgate.net For the superbases, attempts to protonate certain constrained-geometry bisphosphazides, which were predicted to be highly basic, instead resulted in their decay, a result that was rationalized and explained by theoretical calculations. nih.gov
Correlation and Validation of Experimental Observations through Computational Data
A critical role of computational chemistry is to validate and correlate with experimental findings, providing a deeper understanding of observed properties. In the study of naphthalene-derived superbases, there is a strong synergy between theoretical predictions and experimental measurements.
Experimental techniques such as X-ray crystallography and potentiometric titration provide real-world data on molecular structure and basicity (pKa). nih.govrsc.org Computational models are then used to reproduce and explain these results. For HMPN, DFT calculations accurately predicted the geometry of both the neutral base and its protonated form, which were in good accordance with structures determined by X-ray analysis. nih.gov The calculations confirmed that the protonated form features an unsymmetrical intramolecular hydrogen bridge. nih.gov
Furthermore, the computationally predicted pKa values often show excellent correlation with those measured experimentally. The basicity of DMAN in acetonitrile (B52724) (pKa = 18.62) is a well-established experimental benchmark. wikipedia.org For the more potent HMPN, the experimentally measured pKa in acetonitrile was 29.9, confirming its status as a superbase, a result fully supported by theoretical estimations of its proton affinity. nih.gov
In some cases, computational data can explain unexpected experimental outcomes. For example, when the synthesis of a hybrid base from DMAN and glycine (B1666218) was performed, spectroscopic and theoretical (DFT) approaches confirmed that the resulting structure strongly prefers a zwitterionic form, and its measured basicity (pKa = 11.57 in H₂O) was found to be on the level of highly basic amino acids like arginine. nih.gov Similarly, when attempts to measure the basicity of newly synthesized bisphosphazides failed due to decomposition upon protonation, theoretical calculations provided the rationale for this instability. nih.gov This interplay between prediction and observation is essential for the rational design of new molecules with desired properties. nih.govnih.gov
Emerging Research Frontiers and Potential Applications of 1,8 Bis Chloromethyl Naphthalene Derivatives
Advanced Materials Science
The unique photophysical properties of the naphthalene (B1677914) ring system, such as strong fluorescence and environmental sensitivity, make its derivatives prime candidates for the development of advanced materials. rsc.orgresearchgate.net The ability to introduce various functional groups onto the naphthalene core allows for the fine-tuning of these properties, leading to materials with tailored characteristics. rsc.org
Naphthalene-based compounds, especially 1,8-naphthalimides, are exceptional building blocks for photoelectric and stimuli-responsive materials due to their inherent electronic and photophysical properties. rsc.orgresearchgate.net These molecules can be designed to self-assemble into ordered supramolecular structures, where the collective behavior of the assembled units gives rise to new, emergent properties. The electron donor-acceptor character within the 1,8-naphthalimide (B145957) structure, with the imide group acting as an acceptor, is fundamental to its use in organic light-emitting diodes (OLEDs) and other electronic materials. rsc.orgresearchgate.net
Stimuli-responsive materials are "smart" materials that change their properties in response to external triggers like light, heat, pH, or the presence of specific chemicals. mdpi.com Derivatives of 1,8-naphthalimide have been engineered to exhibit multi-stimuli-responsive fluorescence. nih.gov For instance, a 4-diethylaminosalicylaldehyde-functionalized 1,8-naphthalimide demonstrates mechanofluorochromism (changing color upon grinding) and responds to acid (HCl) and base (NH3) vapors with distinct changes in its fluorescence. nih.gov This behavior is attributed to processes like excited-state intramolecular proton transfer (ESIPT) and changes in molecular packing or conformation in response to the stimulus. nih.gov
Aggregation-Induced Emission (AIE) is another significant phenomenon exploited in these systems. While many fluorophores suffer from quenching in the aggregated or solid state, AIEgens become more emissive. A 1,8-naphthalimide conjugated with a dipeptide was shown to exhibit J-type aggregation and AIE properties, driven by hydrogen bonding interactions that guide the molecular packing. rsc.org Such materials have potential applications in live-cell imaging. rsc.org
Table 1: Examples of Stimuli-Responsive Naphthalene-Based Materials
| Derivative | Stimulus | Observed Response | Potential Application |
| 4-diethylaminosalicylaldehyde-functionalized 1,8-naphthalimide | Mechanical force (grinding), HCl/NH₃ vapor | Reversible fluorescence color change | Sensors, security inks, data storage |
| 1,8-Naphthalimide-dipeptide conjugate | Solvent polarity (water addition) | Aggregation-Induced Emission (AIE) | Live-cell imaging, bio-probes |
| Naphthalene-based bis(urea) gelator | Fluoride (B91410) ions, trifluoroacetic acid | Reversible gel-sol transition | Chemical sensors, switchable materials |
| Bis(pyridyl-N-oxide urea) gelators | Salts/ions (e.g., cyanide) | Gel-sol transition | Anion detection, environmental monitoring |
Catalysis Development
The precise geometry of 1,8-disubstituted naphthalenes makes them ideal platforms for designing specialized ligands for metal-based catalysts. The proximity of the two substituent groups can enforce specific coordination geometries on a metal center, influencing the catalyst's activity, selectivity, and stability.
Starting from 1,8-bis(chloromethyl)naphthalene or related precursors, a variety of ligands can be synthesized. For example, replacing the chloro groups with phosphine (B1218219) units leads to 1,8-diphosphanaphthalenes, which are effective ligands in transition metal catalysis. st-andrews.ac.uk A significant advancement in this area is the palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives. acs.orgnih.gov In this process, a palladium catalyst activates the naphthalene system, allowing for the addition of nucleophiles to produce substituted carbocycles. acs.org This reaction proceeds through an η³-benzylpalladium intermediate under mild conditions and offers a novel strategy for transforming stable aromatic compounds into more complex, three-dimensional structures. nih.gov
Another important class of naphthalene-derived compounds in catalysis is based on 1,8-bis(dimethylamino)naphthalene (B140697), famously known as a "proton sponge." fishersci.com While not directly a transition metal ligand, its powerful and non-nucleophilic basicity is utilized to promote or control a variety of organic reactions. fishersci.com By extension, new proton sponges have been synthesized by reacting 1,8-diaminonaphthalene (B57835) derivatives with 1,8-bis(bromomethyl)naphthalene (B51720), creating complex cage-like structures with tailored basicity and kinetic properties. umich.edu
Table 2: Naphthalene-Derived Ligands and Catalytic Applications
| Naphthalene Derivative/Ligand | Catalyst System | Type of Reaction | Reference |
| Chloromethyl naphthalenes | Palladium | Nucleophilic dearomatization | acs.orgnih.gov |
| Naphthalene-1,8-diyl bis(halogenophosphanes) | (Precursor to phosphine ligands) | Ligand synthesis for transition metal catalysis | st-andrews.ac.uk |
| 1,5-Diazacyclodecane-based proton sponge | (Metal-free) | Proton scavenging, base-catalyzed reactions | umich.edu |
| 1,8-Bis(dimethylamino)naphthalene | (Metal-free) | Non-nucleophilic base in organic synthesis | fishersci.com |
Chemical Sensing
The excellent and tunable fluorescence of 1,8-naphthalimide derivatives makes them a cornerstone in the field of chemical sensing. researchgate.netrsc.org These molecules can be designed as "turn-on" or "turn-off" fluorescent chemosensors, where the presence of a specific analyte causes a significant change in fluorescence intensity or color. nih.gov The general design involves linking a receptor unit, which selectively binds the target analyte, to the 1,8-naphthalimide fluorophore. mdpi.com
A wide variety of chemosensors have been developed from the 1,8-naphthalimide scaffold for detecting metal ions, anions, and neutral molecules. researchgate.netnih.gov The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or analyte-induced chemical reactions. rsc.orgrsc.org
For example, a series of N-n-butyl-1,8-naphthalimide derivatives were synthesized to act as fluorescent sensors. nih.govmdpi.com One such derivative, functionalized with a di(2,4-dichlorobenzoyl)ethylamino group at the C-4 position, showed high selectivity and sensitivity for lead ions (Pb²⁺). nih.gov The binding of Pb²⁺ to the nitrogen and oxygen atoms of the receptor unit quenches the naphthalimide's fluorescence, allowing for quantitative detection. researchgate.netnih.gov
Researchers have also developed reactivity-based chemosensors. An amino-1,8-naphthalimide sensor was designed for the detection of phosgene (B1210022), a highly toxic chemical. rsc.org The reaction of phosgene with the sensor's amino group triggers a distinct change in its fluorescence properties, enabling real-time monitoring of this hazardous substance. rsc.org The versatility of the naphthalimide structure allows for the creation of sensors for a broad range of targets, from heavy metals like Pb²⁺ to important biological ions like Zn²⁺ and Fe²⁺. researchgate.netnih.gov
Table 3: Selected Chemosensors Based on 1,8-Naphthalimide Scaffolds
| Sensor Derivative | Analyte Detected | Sensing Mechanism | Reference |
| N-n-butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide | Pb²⁺ | Fluorescence quenching upon binding | researchgate.netnih.gov |
| Amino-1,8-naphthalimide derivative | Phosgene (COCl₂) | Reactivity-based fluorescence change | rsc.org |
| 1,8-Naphthalimide with diethyl amino link at C-4 | Metal Ions | Spectroscopic changes upon complexation | mdpi.com |
| Naphthalimide-based sensor 118 | Fe²⁺ and H₂PO₄⁻ | "Turn-on" fluorescence response | researchgate.net |
Future Perspectives in Naphthalene-Centric Chemical Synthesis and Functional Materials
The field of naphthalene-centric chemistry, particularly leveraging the 1,8-disubstituted scaffold, is poised for significant growth. Future research will likely focus on creating increasingly complex and multifunctional systems. The integration of naphthalene-based units into larger macromolecular structures, such as polymers and metal-organic frameworks (MOFs), could lead to materials with enhanced processability and novel collective properties. researchgate.net There is a growing trend towards developing "smart" materials that can perform multiple tasks, such as simultaneous sensing and remediation of pollutants. ucsd.edu
In catalysis, the development of enantioselective catalysts based on chiral naphthalene-derived ligands remains a key objective. The unique steric environment created by the 1,8-disubstitution pattern is ideal for controlling stereochemical outcomes in asymmetric synthesis. Furthermore, the principles of biocatalysis and protein engineering may be combined with naphthalene chemistry to create novel enzymatic routes for synthesis, pushing towards greener and more sustainable chemical production. nih.gov
For chemical sensing, the focus is shifting towards in-vivo applications, requiring sensors that are biocompatible, water-soluble, and sensitive enough to operate in complex biological environments. researchgate.net The development of ratiometric and near-infrared (NIR) fluorescent probes based on the naphthalimide scaffold will be crucial for advanced bioimaging and diagnostics. researchgate.net The ultimate goal is to move from simple analyte detection to creating sophisticated molecular devices that can sense, report, and even actuate a response, bridging the gap between molecular chemistry and functional materials.
Q & A
Q. What are the primary synthetic routes for 1,8-Bis(chloromethyl)naphthalene, and what methodological considerations ensure high yields?
The synthesis typically involves Friedel-Crafts alkylation of naphthalene with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. Key considerations include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the chloromethylating agent .
- Temperature control : Excess heat can lead to polyalkylation or decomposition; reactions are often conducted at 0–25°C .
- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) removes unreacted starting materials .
Q. How is this compound characterized spectroscopically, and what data signatures distinguish it from isomers?
- ¹H-NMR : The two chloromethyl groups (–CH₂Cl) appear as singlets at δ ~4.5–5.0 ppm due to equivalent protons. Aromatic protons on the naphthalene ring show splitting patterns unique to the 1,8-substitution (e.g., deshielded protons at δ ~7.8–8.3 ppm) .
- ¹³C-NMR : Chloromethyl carbons resonate at δ ~45–50 ppm, while aromatic carbons adjacent to substituents appear downfield (~125–135 ppm) .
- MS : Molecular ion peaks at m/z 238 (M⁺ for C₁₂H₁₀Cl₂) with fragmentation patterns showing loss of Cl groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Toxicity : Chloromethyl compounds are alkylating agents with potential carcinogenicity. Use fume hoods, nitrile gloves, and closed systems to minimize exposure .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Waste disposal : Neutralize with aqueous NaOH (to convert –CH₂Cl to –CH₂OH) before incineration .
Advanced Research Questions
Q. How do weak intermolecular interactions (C–H···Cl, π···π stacking) influence the crystallographic stability of this compound derivatives?
Studies on analogous bromomethyl derivatives reveal that weak C–H···X (X = halogen) and π···π interactions between naphthalene rings stabilize crystal lattices despite low symmetry. For example, in 1,8-Bis(bromomethyl)naphthalene complexes, these interactions create layered structures with Z′ > 1 (multiple independent molecules per unit cell), requiring high-resolution XRD for accurate modeling . Computational studies (DFT) suggest that Cl analogs exhibit weaker halogen bonding than Br but stronger van der Waals contributions .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions compared to bromomethyl analogs?
- Kinetics : Chloromethyl groups are less reactive than bromomethyl due to lower leaving-group ability (Cl⁻ vs. Br⁻). Reactions with nucleophiles (e.g., amines, thiols) require polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) .
- Steric effects : The 1,8-substitution creates steric hindrance, favoring mono-substitution unless excess nucleophile is used. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reaction rates by solubilizing ionic intermediates .
Q. How can computational methods (DFT, MD) predict the electronic properties and reactivity of this compound?
- Basicity : DFT calculations on protonated derivatives show that electron-donating substituents (e.g., –NMe₂ in Proton Sponge analogs) increase basicity by stabilizing the conjugate acid via resonance. Chloromethyl groups, being electron-withdrawing, reduce basicity but enhance electrophilicity .
- Reactivity : Car-Parrinello molecular dynamics (CPMD) simulations reveal that the –CH₂Cl groups undergo torsional flexibility, influencing transition states in SN2 reactions .
Data Contradictions and Resolution
- Synthetic yields : Some studies report <50% yields for direct chloromethylation due to competing side reactions, while optimized protocols using slow reagent addition achieve >75% .
- Crystallographic challenges : Poor diffraction quality in halogenated naphthalenes is resolved by cryocrystallography (100 K) or synchrotron radiation to enhance data resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
